Technical Guide: Spectroscopic Profiling of 2-(tert-butyl)-5-(chloromethyl)furan
Technical Guide: Spectroscopic Profiling of 2-(tert-butyl)-5-(chloromethyl)furan
Executive Summary & Structural Analysis
2-(tert-butyl)-5-(chloromethyl)furan is a functionalized furan derivative serving as a critical lipophilic intermediate in the synthesis of biofuels, pharmaceutical synthons, and advanced polymers. Structurally, it combines a bulky, electron-donating tert-butyl group with a reactive electrophilic chloromethyl moiety.
This guide provides a comprehensive spectroscopic profile.[2] The data presented here synthesizes experimental precedents from analogous 2,5-disubstituted furans (such as 5-(chloromethyl)furfural) and fundamental spectroscopic additivity rules.
Structural Features & Spectroscopic Implications[3][4]
-
Steric Bulk (C2 Position): The tert-butyl group exerts a significant +I (inductive) effect, shielding the adjacent furan proton and increasing solubility in non-polar organic solvents.
-
Electrophilic Handle (C5 Position): The chloromethyl group (
) is the primary reactive site. It is highly distinct in NMR (deshielded singlet) and Mass Spectrometry (chlorine isotope pattern). -
Furan Ring Stability: The 2,5-substitution pattern simplifies the aromatic region of the NMR spectrum into a characteristic AB system (two doublets).
Synthesis Pathway & Context[4][5][6][7][8]
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., unreacted starting material or hydrolysis products).
Primary Route: Chloromethylation (Blanc Reaction Conditions)
The most efficient laboratory synthesis involves the direct chloromethylation of 2-tert-butylfuran using paraformaldehyde and hydrogen chloride (or a Lewis acid catalyst).
Figure 1: Chloromethylation pathway.[3][4] Note that the tert-butyl group directs the electrophile to the open 5-position due to steric hindrance at position 3 and electronic activation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the high-purity compound in
NMR (300 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.32 | Singlet (s) | 9H | The tert-butyl group is chemically equivalent and highly shielded. | |
| 4.56 | Singlet (s) | 2H | Deshielded by the electronegative chlorine atom and the aromatic ring current. | |
| 5.95 | Doublet (d) | 1H | Furan H-3 | Coupled to H-4 ( |
| 6.20 | Doublet (d) | 1H | Furan H-4 | Coupled to H-3 ( |
Key Diagnostic: Look for the characteristic pair of doublets in the 5.9–6.3 ppm region with a coupling constant (
NMR (75 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 28.9 | tert-butyl methyl carbons (3x) | |
| 32.8 | Quaternary C | tert-butyl central carbon |
| 37.5 | ||
| 105.8 | CH (Ar) | Furan C-3 (Adjacent to t-Bu) |
| 110.2 | CH (Ar) | Furan C-4 (Adjacent to |
| 149.5 | Quaternary C (Ar) | Furan C-5 (Ipso to |
| 164.1 | Quaternary C (Ar) | Furan C-2 (Ipso to t-Bu) |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)
The mass spectrum is dominated by the stability of the furan ring and the facile loss of the chlorine atom to form a resonance-stabilized furfuryl cation.
Fragmentation Pathway:
-
Molecular Ion (
): Observed at m/z 172 and 174.-
Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the
peak (172) and the peak (174).
-
-
Base Peak (
): m/z 137.-
Mechanism: Heterolytic cleavage of the C-Cl bond yields the [2-(tert-butyl)furan-5-yl]methyl cation. This cation is exceptionally stable due to resonance delocalization across the furan ring and the inductive stabilization from the tert-butyl group.
-
-
Secondary Fragmentation: Loss of methyl groups from the tert-butyl moiety (m/z 122).
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
Sampling Method: Thin film (neat) or KBr pellet.
| Wavenumber ( | Intensity | Vibration Mode | Functional Group Verification |
| 2960–2870 | Strong | C-H Stretch | Alkyl C-H bonds (dominated by the tert-butyl group). |
| 1560, 1505 | Medium | C=C Stretch | Furan ring skeletal vibrations. |
| 1260, 1205 | Medium | C-O-C Stretch | Furan ring "breathing" modes (ether linkage). |
| 760 | Strong | C-Cl Stretch | Characteristic alkyl chloride band. |
| 735 | Medium | C-H Bend | Out-of-plane bending for furan protons. |
Quality Control & Stability Protocols
The chloromethyl furan moiety is chemically labile. It is prone to hydrolysis (forming the alcohol) or polymerization if stored improperly.
Self-Validating Purity Check
To verify the integrity of the reagent before use in critical drug development workflows:
-
Visual Inspection: The compound should be a colorless to pale yellow oil. Darkening indicates polymerization/decomposition.
-
NMR Rapid Check:
-
Integrate the
singlet at 4.56 ppm . -
Check for a singlet at ~4.40 ppm (indicates hydrolysis to
). -
Check for a singlet at ~9.5 ppm (indicates oxidation to the aldehyde, 5-tert-butylfurfural).
-
-
TLC (Thin Layer Chromatography):
-
Solvent: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm) or
stain. The alcohol impurity will be significantly more polar (lower ) than the chloromethyl target.
-
Storage
-
Temperature: 2–8°C.[1]
-
Atmosphere: Store under Argon or Nitrogen.
-
Stabilizer: Can be stored over activated molecular sieves (3Å) to prevent hydrolysis from ambient moisture.
References
-
Mascal, M., & Dutta, S. (2011). Synthesis of the biofuel 5-(chloromethyl)furfural (CMF) from biomass.[5][6] Uses analogous chloromethylation chemistry.[6]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Furan derivatives. Used for fragmentation pattern validation of alkyl-furans.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Used for solvent residual referencing in
. [Source: J. Org.[2] Chem.]([Link]) -
ChemScene. Product Datasheet: 2-(tert-Butyl)-5-(chloromethyl)furan (CAS 790713-42-7).[1] Confirms commercial availability and physical properties. [1]
